- Preparation of benzothieno [3,2-b][1]benzothiophene compounds, Japan, , ,
Cas no 935280-42-5 (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene)
935280-42-5 structure
Product Name:Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
CAS No:935280-42-5
MF:C22H12S2
MW:340.460682868958
CID:1981159
PubChem ID:329767325
Update Time:2025-09-27
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene
- DNTT
- Naphtho[2,3-b]naphtho[2′,3′:4,5]thieno[2,3-d]thiophene
- 2,3-(2,3-Naphthalenediylthio)naphtho[2,3-b]thiophene
- Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene
- Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene
- Dinaphtho[2,3-b:2′,3′-f]thiopheno[3,2-b]thiophene
- Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene, sublimed grade, 99%
- AKOS016023994
- SCHEMBL9889312
- Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation
- 935280-42-5
-
- MDL: MFCD22666453
- Inchi: 1S/C22H12S2/c1-3-7-15-11-19-17(9-13(15)5-1)21-22(23-19)18-10-14-6-2-4-8-16(14)12-20(18)24-21/h1-12H
- InChI Key: CZWHMRTTWFJMBC-UHFFFAOYSA-N
- SMILES: S1C2C=C3C=CC=CC3=CC=2C2=C1C1C=C3C=CC=CC3=CC=1S2
Computed Properties
- Exact Mass: 340.03804273g/mol
- Monoisotopic Mass: 340.03804273g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 56.5
Experimental Properties
- Melting Point: 425-430 °C
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 767638-100MG |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
935280-42-5 | 99% | 100mg |
¥5161.79 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 767638-500MG |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
935280-42-5 | 99% | 500mg |
¥13650.76 | 2023-11-22 | |
| Aaron | AR01FLR2-100mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 100mg |
$651.00 | 2025-02-10 | |
| Aaron | AR01FLR2-500mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 500mg |
$2420.00 | 2025-02-10 | |
| A2B Chem LLC | AY06546-100mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 100mg |
$871.00 | 2024-07-18 | ||
| A2B Chem LLC | AY06546-500mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 500mg |
$2286.00 | 2024-07-18 | ||
| A2B Chem LLC | AY06546-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | ≥98% | 25mg |
$284.00 | 2024-07-18 | |
| 1PlusChem | 1P01FLIQ-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | ≥98% | 25mg |
$255.00 | 2024-04-20 | |
| Aaron | AR01FLR2-25mg |
Naphtho[2,3-b]naphtho[2',3':4,5]thieno[2,3-d]thiophene by sublimation |
935280-42-5 | 98% | 25mg |
$269.00 | 2025-02-10 |
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Water ; 15 h, 25 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 1 h, 100 °C; 6 h, 180 - 190 °C
Reference
- Method for the preparation of thiophene compounds, Japan, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ; 5 h, 180 °C
Reference
- Method for the preparation of aromatic compound, Japan, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
1.2 160 °C; 12 h, 160 °C
1.2 160 °C; 12 h, 160 °C
Reference
- Manufacture of fused polycyclic aromatic compound crystals, manufacture of organic semiconductor layers using them, and manufacture of organic semiconductor devices, Japan, , ,
Production Method 5
Reaction Conditions
Reference
- Preparation of heteroacenes for electronic device, Korea, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Reference
- General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives, Organic Letters, 2011, 13(13), 3430-3433
Production Method 7
Reaction Conditions
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Reference
- Novel fused-ring aromatic compound, process for producing the same, and organic semiconductor device, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Iodine Solvents: Chloroform ; 21 h, reflux
Reference
- Facile Synthesis of Highly π-Extended Heteroarenes, Dinaphtho[2,3-b:2',3'-f]chalcogenopheno[3,2-b]chalcogenophenes, and Their Application to Field-Effect Transistors, Journal of the American Chemical Society, 2007, 129(8), 2224-2225
Production Method 9
Reaction Conditions
1.1 Reagents: Sulfur , Sodium hydrosulfide hydrate Solvents: N-Methyl-2-pyrrolidone ; 8 h, 160 - 180 °C
Reference
- Method for preparation of benzothieno[3,2-b]benzothiophene compounds, Japan, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: N-Methyl-2-pyrrolidone ; rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 rt → 200 °C; 10 h, 200 °C; 200 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- One-step synthesis of [1]benzothieno[3,2-b][1]benzothiophene from o-chlorobenzaldehyde, Tetrahedron Letters, 2011, 52(2), 285-288
Production Method 11
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Raw materials
- Naphtho[2,3-b]thiophene, 2-[3-(methylsulfinyl)-2-naphthalenyl]-
- 3a,4,13,13a-Tetrahydro-2-phenyl-4,13[1′,2′]-benzeno-1H-naphtho[2′′,3′′:4′,5′]thieno[2′,3′:4,5]thieno[2,3-f]isoindole-1,3(2H)-dione
- 3-Chloronaphthalene-2-carbaldehyde
- 1,2-Bis[3-(methylthio)-2-naphthyl]ethene
- 2,2′-(1,2-Ethenediyl)bis[3-chloronaphthalene]
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Preparation Products
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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